Magnesium thiocyanate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

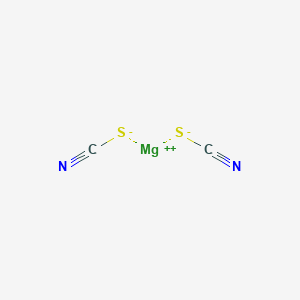

Magnesium thiocyanate, also known as this compound, is a chemical compound with the molecular formula 2CNS.Mg. It is a soluble magnesium salt of thiocyanic acid. This compound is known for its applications in various scientific fields, including chemistry and industrial processes .

準備方法

Synthetic Routes and Reaction Conditions: Magnesium Thiocyanate can be synthesized through the reaction of magnesium chloride with potassium thiocyanate in an aqueous solution. The reaction is as follows:

MgCl2+2KSCN→Mg(SCN)2+2KCl

The reaction is typically carried out at room temperature, and the product is obtained by evaporating the solvent and recrystallizing the compound from water.

Industrial Production Methods: In industrial settings, this compound is produced by reacting magnesium oxide or magnesium hydroxide with thiocyanic acid. The reaction conditions are carefully controlled to ensure high purity and yield of the product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various products, including magnesium sulfate and carbon disulfide.

Reduction: It can be reduced to form magnesium sulfide and hydrogen cyanide under specific conditions.

Substitution: this compound can participate in substitution reactions where the thiocyanate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Magnesium sulfate, carbon disulfide.

Reduction: Magnesium sulfide, hydrogen cyanide.

Substitution: Products vary based on the nucleophile used.

科学的研究の応用

Coordination Chemistry

Crystal Structures and Complex Formation

Magnesium thiocyanate has been studied for its ability to form various coordination complexes. Research indicates that it can be crystallized with solvents like tetrahydrofuran (THF) and water, leading to the formation of new phases such as Mg SCN 2⋅(4−x)H2O⋅xTHF where x=0,2,4. These complexes exhibit distinct thermal behaviors and structural motifs characterized by infrared spectroscopy (IR), thermogravimetric analysis (TGA), and differential scanning calorimetry (DSC) .

Thermal Properties

The thermal expansion properties of these complexes are notable, with some exhibiting both positive and negative thermal expansion coefficients. This anisotropic behavior is significant for applications in materials science where temperature stability is crucial .

Material Science

Film Formation and Composite Materials

this compound has been incorporated into polymer matrices to enhance material properties. For instance, it has been added to zein (a corn protein) solutions to create films with improved mechanical properties. The addition of this compound contributes to the film's structural integrity and may enhance barrier properties against moisture .

Catalytic Applications

The compound has also been investigated for its catalytic properties in chemical reactions involving thiocyanates. Its ability to facilitate reactions involving silver cementation from thiocyanate solutions highlights its potential as a catalyst in metallurgical processes .

Biomedical Applications

Role in Host Defense Mechanisms

Thiocyanate ions play a significant role in the body's defense mechanisms, particularly through the lactoperoxidase pathway. This compound can act as a source of thiocyanate ions, which are involved in generating hypothiocyanous acid (HOSCN), a potent antimicrobial agent . This property positions this compound as a potential therapeutic agent in treating infections or enhancing immune responses.

Impact on Magnesium Bioavailability

Research has indicated that magnesium supplementation can improve dietary intake and bioavailability of magnesium ions in the body. Although this study primarily focused on magnesium chloride, findings could be extrapolated to this compound's role in enhancing magnesium status among individuals with deficiencies .

Environmental Studies

Thiocyanate in Biological Systems

Thiocyanate is known to interfere with various biological processes, including inflammatory responses linked to smoking and dietary intake. Studies have shown that elevated levels of thiocyanate can exacerbate conditions such as rheumatoid arthritis by amplifying inflammatory responses . Understanding these interactions is crucial for developing strategies to mitigate adverse health effects associated with thiocyanate exposure.

Analytical Applications

this compound's reactivity allows for its use in analytical chemistry, particularly in spectrophotometric methods for determining metal concentrations in various matrices. Its ability to form stable complexes with metals can be utilized for trace metal analysis in environmental samples .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Coordination Chemistry | Formation of new crystalline phases; thermal behavior studies |

| Material Science | Enhancement of film properties; catalytic applications |

| Biomedical Applications | Role in immune defense mechanisms; potential therapeutic uses |

| Environmental Studies | Impact on biological systems; analytical applications for metal detection |

作用機序

The mechanism of action of Magnesium Thiocyanate involves its ability to interact with various molecular targets. It can act as a ligand, forming complexes with metal ions. These complexes can then participate in various biochemical and chemical reactions. The pathways involved include coordination chemistry and redox reactions .

類似化合物との比較

Calcium Thiocyanate: Similar in structure but with calcium instead of magnesium.

Potassium Thiocyanate: Contains potassium instead of magnesium.

Sodium Thiocyanate: Contains sodium instead of magnesium.

Uniqueness: Magnesium Thiocyanate is unique due to its specific interactions with magnesium ions, which can lead to different reactivity and applications compared to its calcium, potassium, and sodium counterparts. Its solubility and stability also make it a preferred choice in certain industrial and research applications .

化学反応の分析

Thermal Decomposition and Phase Transformations

Mg(SCN)₂ forms hydrates and solvates that undergo distinct thermal transitions. Key phases include:

-

Mg(SCN)₂·4H₂O : Loses water upon heating, leading to structural reorganization .

-

Mg(SCN)₂·4THF : Exists in α (room temperature) and β (high temperature) forms. The β-phase involves disordered THF molecules and reversed stacking of layered motifs .

-

Mg(SCN)₂·2THF : Formed at higher temperatures, featuring 1D ∞[Mg(NCS)₂/₂(SCN)₂/₂(THF)₂] chains where sulfur atoms fill coordination voids around Mg²⁺ .

Thermal Expansion Coefficients

| Phase | Thermal Expansion Behavior |

|---|---|

| Mg(SCN)₂·4H₂O | Anisotropic; positive and negative coefficients |

| Mg(SCN)₂·2THF | Anisotropic; mixed thermal expansion |

These transformations are characterized by in situ XRPD and IR spectroscopy, revealing reversible order-disorder transitions and coordination changes .

Coordination Chemistry and Structural Dynamics

Mg²⁺ in Mg(SCN)₂ adopts varied coordination geometries depending on ligands:

-

Hydrated Form : Mg²⁺ coordinates with four H₂O molecules and two thiocyanate ligands (N-bound) .

-

THF-Solvated Form : THF replaces water, with Mg²⁺ bonding to four THF molecules and two thiocyanates. Heating reduces THF occupancy, enabling SCN⁻ sulfur to participate in coordination .

IR Spectroscopy Insights

-

Bands at 750–760 cm⁻¹ (C–S stretching) and 2050–2090 cm⁻¹ (C≡N stretching) confirm SCN⁻ coordination .

-

Shifts in these bands correlate with changes in Mg²⁺ ligand environment during phase transitions .

Interactions in Polymer Matrices

Mg(SCN)₂ modifies the structure and properties of zein (a corn protein) when combined with triethylene glycol (TEG):

Mechanical and Rheological Effects

| Additive | Tensile Strength (MPa) | Elongation (%) | G′ (MPa) | G″ (MPa) |

|---|---|---|---|---|

| Zein + TEG | 2.20 | 2.2 | 223 | 51 |

| Zein + 8% MTC | 2.18 | 0.7 | 28 | 14 |

NMR spectra show altered peaks (4.3–5.7 ppm region), indicating structural changes in zein due to Mg(SCN)₂ interactions, likely through hydrogen bonding or thiocyanate-protein coordination .

Solution-Phase Reactivity

-

Interference with Ion-Selective Electrodes : Thiocyanate (SCN⁻) binds Mg²⁺ in solution, reducing detected ionized magnesium (iMg) levels. The relationship is linear:

iMg=−1.04×[SCN−]+0.52(P<0.0001)This interference is significant in smokers, where serum SCN⁻ concentrations average 0.077 mmol/L .

-

Anion Exchange : In phosphate-rich solutions, SCN⁻ displaces phosphate from iron complexes (e.g., FePO₄), forming Fe(SCN)₃ . While not directly involving Mg(SCN)₂, this highlights thiocyanate’s competitive ligand behavior.

特性

CAS番号 |

306-61-6 |

|---|---|

分子式 |

C2MgN2S2 |

分子量 |

140.48 g/mol |

IUPAC名 |

magnesium;dithiocyanate |

InChI |

InChI=1S/2CHNS.Mg/c2*2-1-3;/h2*3H;/q;;+2/p-2 |

InChIキー |

SXTGAOTXVOMSFW-UHFFFAOYSA-L |

SMILES |

C(#N)[S-].C(#N)[S-].[Mg+2] |

正規SMILES |

C(#N)[S-].C(#N)[S-].[Mg+2] |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。